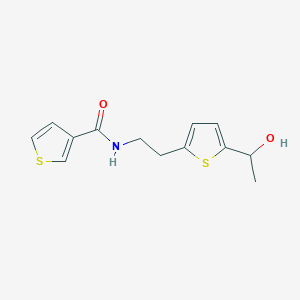

N-(2-(5-(1-羟乙基)噻吩-2-基)乙基)噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

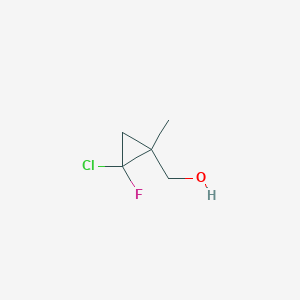

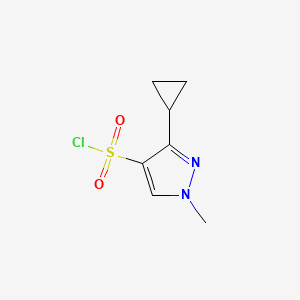

The compound N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)thiophene-3-carboxamide is a thiophene derivative, which is a class of heterocyclic compounds characterized by a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in materials science. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the synthesis and properties of similar thiophene derivatives.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions, including condensation, cross-coupling, and functional group transformations. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved through a Suzuki cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds . Similarly, the synthesis of various substituted thiophene derivatives was reported through initial reactions with different organic reagents . These methods could potentially be adapted for the synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)thiophene-3-carboxamide by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity and physical properties. X-ray crystallography and spectroscopic techniques such as NMR and IR are commonly used to confirm the structures of synthesized compounds . Density functional theory (DFT) calculations can provide insights into the electronic structure and stability of different conformers . For the compound , similar analytical and computational methods would be employed to elucidate its molecular structure.

Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions, which are influenced by the substituents on the thiophene ring. The reactivity parameters such as frontier molecular orbitals (FMOs), HOMO-LUMO energy gap, and electrophilicity index can be calculated using DFT to predict the chemical behavior of these compounds . The presence of functional groups like carboxamide can also affect the reactivity, enabling the compound to undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The electronic properties and nonlinear optical (NLO) behavior can be influenced by the nature of substituents, as observed in the study of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides . The biological activities, such as antiarrhythmic, serotonin antagonist, and antianxiety activities, are also significant properties of thiophene derivatives, as demonstrated by a series of novel thiophene derivatives . The compound N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)thiophene-3-carboxamide would likely exhibit unique properties that could be explored for potential applications in pharmacology or materials science.

科学研究应用

合成和生物活性

已合成出多种基于噻吩的化合物,展示出显著的生物活性。例如,新型环烷基噻吩-席夫碱及其 Cr(III) 和 Zn(II) 配合物对李斯特菌、金黄色葡萄球菌和白色念珠菌等致病菌株表现出抗菌和抗真菌活性,一些化合物的活性可与标准抗生素和抗真菌剂相媲美 (Altundas, Sarı, Çolak, & Öğütcü, 2010)。类似地,已合成、表征并评估了乙基 (4-取代苯氧基)-苯二氧代磷杂-4-氧代噻唑烷-噻吩-2-羧酸盐的抗菌活性,为其潜在的药物应用提供了见解 (Spoorthy, Kumar, Rani, & Ravindranath, 2021)。

有机催化反应

在噻吩衍生物合成中使用有机催化突出了化学合成中的创新方法。一个值得注意的例子包括在有机催化水溶液条件下进行的简便四组分 Gewald 反应,导致有效地在室温下形成噻吩的 2-氨基-3-甲酰胺衍生物 (Abaee & Cheraghi, 2013)。

抗菌和抗真菌评估

对噻吩衍生物的抗菌和抗真菌特性的进一步探索已经进行,揭示了广泛的活性。这包括对丁烯酰胺和其他基于噻吩的化合物在解决微生物耐药性中的潜在应用的研究 (Axton et al., 1992), (Desai, Dodiya, & Shihora, 2011)。

非线性光学限制

开发用于增强非线性光学限制的噻吩染料代表了光电器件的重大进步。这些化合物在保护人眼和光学传感器以及稳定光通信中的光源方面显示出有希望的结果 (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018)。

分子内环化和功能化

对噻吩化合物的化学性质的研究也集中在它们的分子内环化和功能化上,为合成具有潜在药物和电子应用的复杂分子提供了新的途径。例如,N-烷氧基苯基-3-羟基萘-2-甲酰苯胺的合成和表征已探索了它们的抗菌和抗分枝杆菌活性 (Goněc et al., 2015),而用四硫富瓦烯功能化的 3,4-乙撑二氧噻吩突出了高效可调色 4-羟基噻唑基荧光团的合成 (Zhang et al., 2014)。

作用机制

Target of Action

The primary targets of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)thiophene-3-carboxamide Thiophene-based analogs, which this compound is a part of, have been found to be biologically active and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

The specific mode of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)thiophene-3-carboxamide It’s known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

The exact biochemical pathways affected by N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)thiophene-3-carboxamide Thiophene derivatives are known to interact with various biochemical pathways due to their broad-spectrum biological activities .

Result of Action

The molecular and cellular effects of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)thiophene-3-carboxamide Thiophene derivatives are known to exhibit a variety of pharmacological properties .

属性

IUPAC Name |

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S2/c1-9(15)12-3-2-11(18-12)4-6-14-13(16)10-5-7-17-8-10/h2-3,5,7-9,15H,4,6H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOGNJFGKKLVKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2547830.png)

![N-(4-acetamidophenyl)-2-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2547835.png)

![2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2547845.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2547851.png)